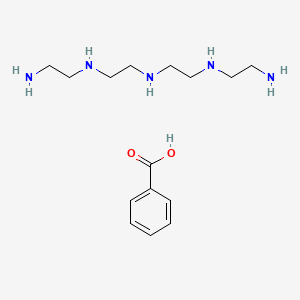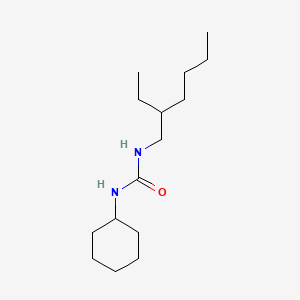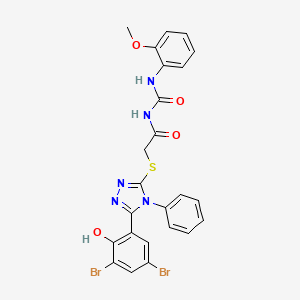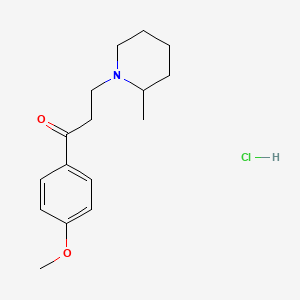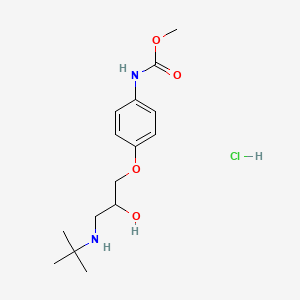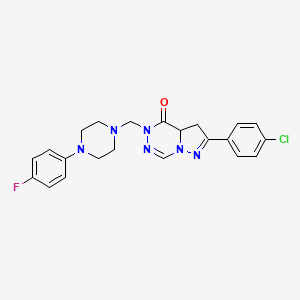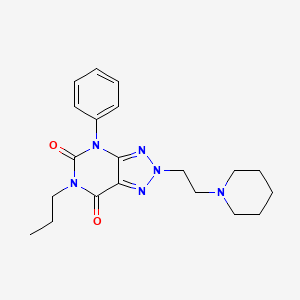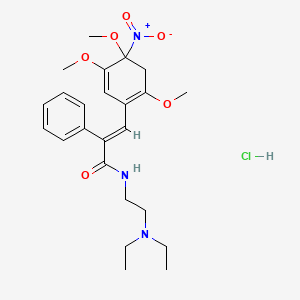
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is an organic compound with the molecular formula C5H9BrO4 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted bromoacetate derivatives.
Ester Hydrolysis: Bromoacetic acid and 2-hydroxy-1-(hydroxymethyl)ethanol.
Oxidation: Corresponding aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the hydroxyl and hydroxymethyl groups.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.
2-Bromoethyl acetate: Contains a bromoethyl group instead of a bromoacetate group.
Uniqueness
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow for a broader range of modifications and applications compared to similar compounds .
Propiedades
Número CAS |
94159-36-1 |
|---|---|
Fórmula molecular |
C5H9BrO4 |
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-4(2-7)3-8/h4,7-8H,1-3H2 |
Clave InChI |
VMINURGQAACCBR-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)OC(=O)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




